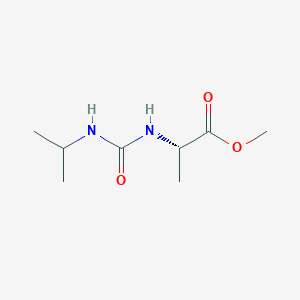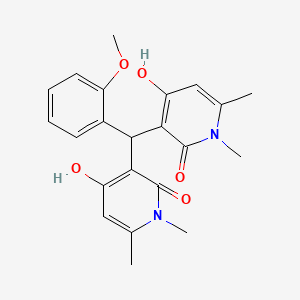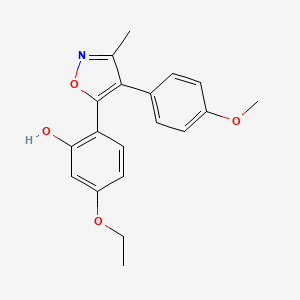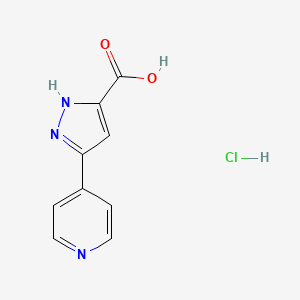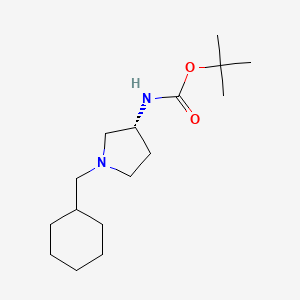
(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate compounds, which are structurally related to the compound . These compounds are of interest due to their potential applications in medicinal chemistry and as scaffolds for chiral ligands or modified backbone units for peptide nucleic acids (PNAs) .
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves several steps, including aziridine opening, optical resolution, nitrile anion cyclization, and iodolactamization. For instance, the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was achieved via aziridine opening and optical resolution with 10-camphorsulfonic acid . Another example is the synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, which provided high yields and enantiomeric excesses .
Molecular Structure Analysis
The molecular structures of tert-butyl carbamate derivatives are often characterized using spectroscopic methods such as NMR and mass spectroscopy, and in some cases, X-ray crystallography is used to determine the three-dimensional structure . For example, the X-ray crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate revealed that the proline ring in the structure adopts an envelope conformation .
Chemical Reactions Analysis
Tert-butyl carbamate compounds can participate in various chemical reactions, including cycloadditions and hydrogen bonding interactions. A study described the rhodium-catalyzed oxidative cycloaddition of N-tert-butoxycarbonylhydrazones with alkynes, leading to the formation of functionalized pyrroles . Another paper discussed the formation of hydrogen-bonded dimers and chains in the crystal structures of certain tert-butyl carbamate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate compounds are influenced by their molecular structure and substituents. These properties can be studied using techniques like thermal analysis, X-ray diffraction, and DFT calculations . For example, the crystal and molecular structure of a tert-butyl carbamate derivative was stabilized by intramolecular hydrogen bonds, as revealed by X-ray crystallographic analysis and supported by DFT calculations .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Chiral sulfinamides, like (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate , are pivotal in the stereoselective synthesis of amines and their derivatives. The utility of chiral sulfinamides in asymmetric synthesis has been extensively studied, with This compound being recognized for its ability to mediate the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology offers access to a diverse array of structurally varied piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Biologically Active Compounds
The pyrrolidine ring, a core component of This compound , is widely utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of molecules, and increases three-dimensional coverage through the non-planarity of the ring. This review highlights the bioactive molecules characterized by the pyrrolidine ring and its derivatives, underscoring the compound's significance in drug discovery and development (Li Petri et al., 2021).
Catalytic Applications
The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are crucial for medicinal and pharmaceutical industries due to their bioavailability and synthetic applications, has been explored using hybrid catalysts. The pyranopyrimidine core, to which This compound can contribute, is extensively investigated for its applicability in creating lead molecules for drug development. This review covers all synthetic pathways employed for developing substituted pyranopyrimidine derivatives, emphasizing the role of various catalysts, including organocatalysts, metal catalysts, and green solvents (Parmar et al., 2023).
Mecanismo De Acción
Target of Action
A related compound, identified as a jak1 selective inhibitor , suggests that this compound might also target similar receptors or enzymes.
Mode of Action
The related compound mentioned earlier interacts with jak1 and exhibits an ic 50 value of 85 nM against JAK1 . This suggests that ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate might interact with its targets in a similar manner.
Biochemical Pathways
The related compound’s interaction with jak1 suggests that it might affect pathways involving this kinase .
Pharmacokinetics
The related compound underwent in vitro adme, herg, kinase profiling, and pharmacokinetic tests . This suggests that similar tests might be relevant for ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate.
Result of Action
The related compound exhibited desired efficacies in cia and aia models , suggesting that ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate might have similar effects.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclohexylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEMJXXSYPKSTH-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)
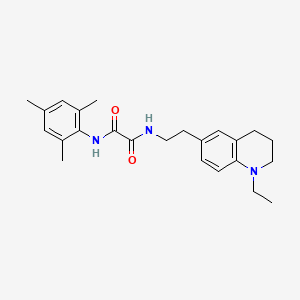
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2531643.png)
![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)


![methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2531650.png)
![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)

